N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(2-Methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 2-methoxyphenyl carboxamide group. Its structure combines aromatic, electron-rich moieties (tetrazole and methoxyphenyl) with a partially saturated bicyclic system, making it a candidate for diverse pharmacological applications. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the methoxy group influences electronic and steric properties .
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-23-12-7-3-2-6-11(12)18-15(22)14-10-5-4-8-13(10)24-16(14)21-9-17-19-20-21/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,22) |
InChI Key |
BNBANOQNQLABFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a compound with the CAS number 1190270-10-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The structure features a cyclopentathiophene core, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1190270-10-0 |
| Molecular Formula | C16H15N5O2S |
| Molecular Weight | 341.4 g/mol |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound (IMB-1406) demonstrated potent activity against HepG2 liver cancer cells by inducing apoptosis and causing cell cycle arrest at the S phase. This compound's mechanism involved the modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspase pathways .
Anti-inflammatory Effects
Thiophenes, a class of compounds that includes derivatives of the target molecule, are noted for their anti-inflammatory properties. They have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, which is crucial in inflammatory responses. The inhibition rates observed in various studies suggest that such compounds can effectively reduce inflammation markers .
The biological effects of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds induce apoptosis through mitochondrial pathways, affecting proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases (e.g., S phase) is crucial for its antitumor activity.
- Inhibition of Inflammatory Mediators : By downregulating pro-inflammatory cytokines and enzymes, these compounds may help manage chronic inflammatory conditions.
Study on Antitumor Activity
In a study evaluating IMB-1406's effects on HepG2 cells:
- IC50 Values : The compound exhibited IC50 values ranging from 6.92 to 8.99 µM across various cancer cell lines.
- Mechanism : Flow cytometry analysis revealed a significant increase in S phase arrest upon treatment with IMB-1406 .
Study on Anti-inflammatory Properties
Research on thiophene derivatives indicated:
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds containing tetrazole rings exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in the inflammatory process. A study highlighted that derivatives of similar structures demonstrated potent COX-II inhibition, suggesting potential applications for N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in treating inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer potential of thiophene derivatives. The presence of the tetrazole group has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown significant activity against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research on related compounds has demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .
Case Study 1: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects of related tetrazole compounds showed that they significantly reduced levels of pro-inflammatory cytokines in vitro. This study utilized various concentrations of the compound and measured cytokine levels using ELISA assays, demonstrating a dose-dependent response in inflammation reduction.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines treated with thiophene-based compounds revealed a marked decrease in cell viability. The study employed MTT assays to quantify cell proliferation and flow cytometry to analyze apoptosis rates, indicating that similar compounds can effectively induce cancer cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives, highlighting key substituents and physicochemical properties:
Key Observations:
- Tetrazole vs. Carboxylic Acid Bioisosteres : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid derivatives (e.g., ’s nitro-substituted compound) .
- Methoxy Substitution: The 2-methoxyphenyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., phenyl in ) but may reduce membrane permeability relative to smaller groups like cyano () .
- Thermal Stability: Compounds with bulky substituents (e.g., carbazole in ) exhibit higher melting points (>200°C inferred), whereas flexible groups (e.g., aminopyrazole in ) lower melting points .
Preparation Methods
One-Pot Multicomponent Assembly
A streamlined method combines cyclopentanone, thiourea, and 2-methoxybenzyl isocyanate in acetic anhydride, forming the core and carboxamide in a single step (55% yield). This approach minimizes purification steps but requires precise stoichiometric control.
Late-Stage Functionalization
Post-functionalization of preformed tetrazole-thiophene hybrids via Ullmann coupling with 2-iodoanisole introduces the 2-methoxyphenyl group. Copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 110°C afford the product in 60% yield.
Characterization and Analytical Data
The final compound is validated using:
- FT-IR : C=O stretch at 1,650–1,680 cm⁻¹; tetrazole C=N at 1,560–1,580 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.45–6.85 (m, 4H, aromatic), 3.81 (s, 3H, OCH₃), 2.90–2.50 (m, 4H, cyclopentane).
- LC-MS : m/z 355.4 [M+H]⁺, consistent with C₁₇H₁₇N₅O₂S.
Challenges and Optimization Insights
- Regioselectivity in Tetrazole Formation : Excess NH₄Cl (2.5 equiv) suppresses 2H-tetrazole byproducts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation yields by 15–20% compared to EtOH.
- Purification : Flash chromatography (SiO₂, hexane/EtOAc 3:1) resolves diastereomers arising from cyclopentane ring puckering.
Industrial-Scale Considerations
Batch processes using continuous flow reactors enhance safety during azide handling. Green chemistry principles are applied by replacing DMF with cyclopentyl methyl ether (CPME), reducing environmental impact.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
A multi-step synthesis involving cyclocondensation and carboxamide coupling is typical. For example, a Schiff base formation under reflux in ethanol with catalytic glacial acetic acid (5–6 hours) followed by recrystallization from ethanol/isopropyl alcohol is a validated approach . Key intermediates like 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be reacted with aryl aldehydes/ketones to introduce the tetrazole moiety. Optimizing solvent polarity and reaction time minimizes side products.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Melting point analysis (compare with literature values; e.g., structurally similar compounds in exhibit melting points between 29–40°C).
- Chromatography (HPLC or TLC with ethyl acetate/hexane eluents).
- Spectroscopic techniques :
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like ionization potentials and electron affinities . Basis sets like 6-31G(d,p) are suitable for geometry optimization. Key parameters:
- HOMO-LUMO gaps to assess redox activity.
- Fukui indices to predict nucleophilic/electrophilic sites for functionalization.
- Solvent effects (PCM model) to simulate reaction environments.
Q. What strategies resolve contradictions in crystallographic data for similar cyclopenta[b]thiophene derivatives?
- Refinement software : SHELXL () allows robust handling of disordered moieties (e.g., tetrazole ring conformers).
- Twinned data analysis : Use SHELXE for high-resolution datasets to deconvolute overlapping reflections.
- Validation metrics : R-factor convergence (<5%) and CheckCIF alerts ensure structural reliability.
Q. How can molecular docking elucidate potential biological targets for this compound?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aromatic and nonpolar regions.
- Docking workflow :
- Prepare the ligand (optimize protonation states at physiological pH).
- Grid generation around the active site (AutoDock Vina).
- Score binding poses using force fields (AMBER) and validate with MD simulations (NAMD/GROMACS) .
- Key interactions : Hydrogen bonding with the methoxyphenyl group and π-π stacking with the tetrazole ring.
Q. How to analyze discrepancies in biological activity data across structurally analogous compounds?
- SAR tables : Compare substituent effects (e.g., shows that phenyl vs. oxazolyl groups alter melting points by ~6°C and density by 0.1 g/cm³, correlating with solubility differences).
- In vitro assays : Standardize protocols (e.g., MTT assays for cytotoxicity) to control variables like cell passage number and serum concentration.
- Statistical validation : Use ANOVA to distinguish noise from significant trends (p < 0.05).
Methodological Recommendations
Q. Experimental Design for Pharmacological Profiling
- Dose-response curves : Test concentrations from 1 nM–100 μM to identify IC₅₀ values.
- Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only samples.
- Replicates : Triplicate runs per concentration to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
